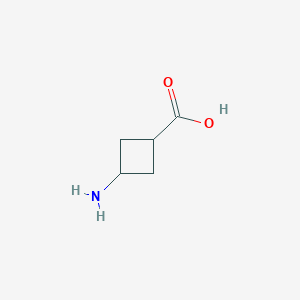

cis-3-Aminocyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGRLZXBOJQQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995838 | |

| Record name | 3-Aminocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160191-58-2, 74316-27-1 | |

| Record name | 3-Aminocyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160191-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclobutane-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074316271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of cis-3-Aminocyclobutanecarboxylic Acid from 3-Oxocyclobutanecarboxylic Acid

Foreword: The Significance of the cis-3-Aminocyclobutanecarboxylic Acid Moiety

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an invaluable component in the design of novel therapeutics. Within this class of compounds, this compound stands out as a key building block. Its constrained conformation and bifunctional nature—possessing both a carboxylic acid and an amino group in a defined cis relationship—make it a sought-after intermediate for a range of pharmacologically active agents. This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this valuable compound, starting from the readily accessible 3-oxocyclobutanecarboxylic acid. The focus will be on methods that provide robust control over the desired cis stereochemistry, a critical parameter for biological activity.

Strategic Approaches to the Target Molecule

The conversion of 3-oxocyclobutanecarboxylic acid to this compound hinges on the stereoselective introduction of an amino group at the C3 position. Several methodologies have been developed to achieve this transformation, each with its own set of advantages and challenges. This guide will detail three primary strategies:

-

Direct Reductive Amination: A convergent approach where the ketone is directly converted to the amine in a one-pot or sequential process.

-

Oxime Formation and Subsequent Reduction: A classical two-step method involving the formation of an oxime intermediate followed by its stereoselective reduction.

-

Enzymatic Reductive Amination: A cutting-edge biocatalytic method that leverages the high stereoselectivity of enzymes.

A comparative overview of these strategies is presented in the table below.

| Synthetic Strategy | Key Reagents/Catalysts | Primary Advantages | Potential Challenges |

| Direct Reductive Amination | Ammonia/Benzylamine, Sodium Cyanoborohydride | Procedural simplicity, potential for one-pot reaction. | Control of stereoselectivity can be challenging; potential for over-alkylation. |

| Oxime Formation and Reduction | Hydroxylamine, H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | Well-established methodology. | Stereoselectivity of hydrogenation is catalyst and condition dependent. |

| Enzymatic Reductive Amination | Reductive Aminase (RedAm), Amine Source, NADPH cofactor | High stereoselectivity, mild reaction conditions. | Enzyme availability and cost, process optimization for specific substrates. |

Direct Reductive Amination: A Convergent Pathway

Direct reductive amination is a widely utilized method for the synthesis of amines from carbonyl compounds.[1] The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[2] For the synthesis of this compound, this approach offers a streamlined route from the starting ketoacid.

Mechanistic Considerations and Stereochemical Control

The reaction is typically performed in a single pot by mixing the ketone, an amine source (such as ammonia or a primary amine), and a reducing agent.[3] A critical aspect of this method is the choice of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent because it is selective for the reduction of the protonated imine (iminium ion) over the starting ketone.[4][5] This selectivity is crucial for achieving high conversion to the desired amine.[6]

The stereochemical outcome of the reduction is determined by the direction of hydride delivery to the iminium ion intermediate. The planar cyclobutane ring can undergo puckering, and the approach of the reducing agent will be influenced by steric hindrance from the substituents on the ring. The formation of the thermodynamically more stable cis product is often favored, where the incoming nucleophile attacks from the face opposite to the larger substituent.

A common strategy to enhance control and simplify purification is the use of a protected amine, such as benzylamine.[7] The resulting N-benzyl amine can be isolated and subsequently deprotected via catalytic hydrogenation to yield the primary amine.[8]

Figure 1: Workflow for Direct Reductive Amination.

Experimental Protocol: Reductive Amination using Benzylamine

Step 1: Formation of N-benzyl amine

-

In a round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in a suitable solvent such as methanol.

-

Add benzylamine (1.1 equivalents) to the solution.

-

Adjust the pH of the mixture to approximately 6-7 using a mild acid (e.g., acetic acid).

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the careful addition of an acid (e.g., dilute HCl) to decompose the excess reducing agent.

-

Adjust the pH to neutral or slightly basic and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to isolate the cis-3-(benzylamino)cyclobutanecarboxylic acid.

Step 2: Debenzylation

-

Dissolve the purified cis-3-(benzylamino)cyclobutanecarboxylic acid in methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired this compound.

Synthesis via Oxime Reduction: A Stepwise Approach

An alternative to direct reductive amination is a two-step sequence involving the formation of an oxime from the ketone, followed by its reduction to the amine. This method allows for the isolation of the intermediate oxime, which can be purified before the final reduction step.

Mechanism and Stereoselectivity of Oxime Hydrogenation

The first step involves the reaction of 3-oxocyclobutanecarboxylic acid with hydroxylamine, typically in the form of its hydrochloride salt, to form 3-(hydroxyimino)cyclobutanecarboxylic acid. This reaction is generally high-yielding.

The critical step for stereocontrol is the subsequent hydrogenation of the oxime.[9] The reduction of the C=N double bond can be achieved using various catalytic hydrogenation systems, such as Raney Nickel, Palladium on carbon, or Platinum oxide, under a hydrogen atmosphere. The stereochemical outcome is influenced by the catalyst, solvent, and additives (acidic or basic conditions).[9] In many cases, the hydrogenation of cyclic oximes proceeds with the delivery of hydrogen from the less sterically hindered face of the molecule, which can be leveraged to favor the formation of the cis isomer.

Figure 2: Pathway via Oxime Formation and Reduction.

Experimental Protocol: Oxime Formation and Hydrogenation

Step 1: Synthesis of 3-(hydroxyimino)cyclobutanecarboxylic acid

-

Dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in a mixture of water and a co-solvent like ethanol.

-

Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or sodium hydroxide (to neutralize the HCl) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and isolate the crude oxime by filtration or extraction.

-

Purify the oxime by recrystallization.

Step 2: Hydrogenation of the Oxime

-

In a hydrogenation vessel, dissolve the purified 3-(hydroxyimino)cyclobutanecarboxylic acid in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel).

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the uptake of hydrogen and the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the this compound by recrystallization or ion-exchange chromatography.

Enzymatic Reductive Amination: The Biocatalytic Frontier

Recent advances in biocatalysis have introduced highly efficient and stereoselective methods for amine synthesis.[10] Reductive aminases (RedAms) are a class of enzymes that can catalyze the reductive amination of a broad range of ketones with excellent stereocontrol.[11][12] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the hydride source.[13]

The Advantage of Enzymatic Selectivity

The active site of a RedAm enzyme provides a chiral environment that precisely orients the ketone and amine substrates for the condensation and subsequent reduction steps. This inherent chirality allows for the production of a single stereoisomer of the amine product with high enantiomeric and diastereomeric excess. For the synthesis of this compound, a RedAm enzyme can be selected or engineered to specifically catalyze the formation of the desired cis isomer.

The reaction is typically carried out in an aqueous buffer at or near physiological pH and temperature. A cofactor regeneration system, such as the use of a glucose dehydrogenase (GDH) and glucose, is often employed to recycle the expensive NADPH cofactor, making the process more economically viable.

Figure 3: Biocatalytic Cycle of a Reductive Aminase.

General Protocol for Enzymatic Reductive Amination

-

Prepare a buffered aqueous solution (e.g., Tris-HCl buffer, pH 8-9).

-

To the buffer, add the 3-oxocyclobutanecarboxylic acid substrate, the amine source (e.g., ammonium chloride for ammonia), the NADP⁺ cofactor, and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Initiate the reaction by adding the RedAm enzyme.

-

Incubate the reaction mixture at a controlled temperature (typically 25-40 °C) with gentle agitation.

-

Monitor the reaction progress by analyzing aliquots using HPLC or GC.

-

Once the reaction has reached completion, terminate it by denaturing the enzymes (e.g., by adding a water-miscible organic solvent or by pH adjustment).

-

Remove the denatured protein by centrifugation.

-

Isolate the product from the aqueous solution using techniques such as ion-exchange chromatography or extraction.

Conclusion and Future Outlook

The synthesis of this compound from 3-oxocyclobutanecarboxylic acid can be effectively achieved through several distinct strategies. Direct reductive amination offers a straightforward and convergent route, with the choice of amine and reducing agent being critical for success. The classical approach of oxime formation and reduction provides a robust, stepwise alternative where stereocontrol is governed by the hydrogenation conditions. Looking towards more sustainable and highly selective methods, enzymatic reductive amination with RedAms represents the state-of-the-art, promising excellent stereoselectivity under mild, environmentally benign conditions.

The selection of the optimal synthetic route will depend on factors such as the scale of the synthesis, the required stereochemical purity, cost considerations, and the available laboratory infrastructure. As the demand for enantiomerically pure and stereochemically defined pharmaceutical intermediates continues to grow, further advancements in both catalytic and biocatalytic methods are anticipated to provide even more efficient and selective pathways to this important molecular scaffold.

References

-

Turner, N. J., & Humphreys, L. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 51(10), 3895-3913. [Link]

-

Mangas-Sánchez, J., Sharma, M., Cosgrove, S. C., & Turner, N. J. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(23), 5942-5948. [Link]

-

Roiban, G.-D., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. [Link]

-

Mycroft, Z., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10707-10716. [Link]

-

Mangas-Sánchez, J., et al. (2020). Biocatalytic reductive amination of ketones. ResearchGate. [Link]

-

Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Cyanoborohydride (NaCNBH3). commonorganicchemistry.com. [Link]

-

Wikipedia. (2023). Reductive amination. en.wikipedia.org. [Link]

-

Sciencemadness Discussion Board. (2009). Synthesis this compound(CAS#:74316-27-1). sciencemadness.org. [Link]

-

Li, C., et al. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. MDPI. [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

-

Lu, H.-H., et al. (2017). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. Journal of the American Chemical Society, 139(42), 15094–15101. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Anantha Reddy, P., et al. (1987). RAPID DEBENZYLATION OF N-BENZYLAMINO DERIVATIVES TO AMINO-DERIVATIVES USING AMMONIUM FORMATE AS CATALYTIC HYDROGEN TRANSFER AGENT1.2. Organic Preparations and Procedures International, 19(2-3), 195-200. [Link]

-

G-Biosciences. (n.d.). Sodium Cyanoborohydride. gbiosciences.com. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. organic-chemistry.org. [Link]

-

LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. chem.libretexts.org. [Link]

-

Oliphant, S. J., & Morris, R. H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554-30564. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

-

Ananikov, V. P., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Synthesis this compound(CAS#:74316-27-1) - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. mdpi.com [mdpi.com]

- 10. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Biological Activity of cis-3-Aminocyclobutanecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of cis-3-aminocyclobutanecarboxylic acid (cis-3-ACBC) and its derivatives. These conformationally restricted analogues of γ-aminobutyric acid (GABA) have garnered significant interest in neuroscience and oncology for their potential as modulators of GABAergic neurotransmission and as imaging agents for cancer. This document delves into their mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation, offering valuable insights for researchers and professionals in drug development.

Introduction: The Rationale for Conformationally Restricted GABA Analogues

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The inherent flexibility of the GABA molecule allows it to adopt multiple conformations, enabling interaction with a variety of receptor subtypes, including ionotropic GABAA and metabotropic GABAB receptors. However, this conformational flexibility can lead to a lack of receptor subtype selectivity, a significant challenge in the development of targeted therapeutics.

This compound and its derivatives are rigid analogues of GABA, where the cyclobutane ring restricts the molecule's conformational freedom. This structural constraint offers a powerful strategy to design compounds with enhanced selectivity and potency for specific GABA receptor subtypes, as well as for GABA transporters. The cis configuration, in particular, has been shown to mimic the active conformation of GABA at several of its target proteins.

Mechanism of Action: Modulating the GABAergic System

The biological activities of cis-3-ACBC derivatives are primarily centered on their interaction with components of the GABAergic system.

GABA Receptor Interactions

cis-3-ACBC itself exhibits weak to moderate GABA-like activity. It has been shown to interact with GABAA receptors, ligand-gated ion channels that mediate fast inhibitory neurotransmission. Upon binding, these receptors undergo a conformational change, opening an integral chloride ion channel and leading to hyperpolarization of the neuron, thus reducing its excitability.

Derivatives of cis-3-ACBC can act as agonists, antagonists, or allosteric modulators at different GABA receptor subtypes. The nature of this interaction is highly dependent on the specific substitutions on the cyclobutane ring.

Inhibition of GABA Uptake

Another key mechanism of action for cis-3-ACBC derivatives is the inhibition of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By inhibiting GATs, these compounds can prolong the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a key target for the development of antiepileptic and anxiolytic drugs.

Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The biological activity of cis-3-ACBC derivatives is exquisitely sensitive to their stereochemistry and the nature of substituents on the cyclobutane ring. Understanding these structure-activity relationships is crucial for the rational design of new therapeutic agents.

While comprehensive SAR studies for a wide range of cis-3-ACBC derivatives are not extensively documented in single sources, several key principles have emerged from various studies:

-

Stereochemistry is Critical : The cis configuration of the amino and carboxylic acid groups is generally favored for GABAergic activity over the trans isomer. This is because the cis isomer more closely mimics the folded conformation of GABA that is thought to be active at certain receptors and transporters.

-

Substitutions on the Ring : The addition of functional groups to the cyclobutane ring can dramatically alter potency and selectivity. For instance, the introduction of fluorine atoms has been a successful strategy in the development of positron emission tomography (PET) imaging agents.

-

N- and C-Termini Modifications : Derivatization of the amino and carboxylic acid groups can modulate pharmacokinetic properties and target engagement.

A systematic exploration of the chemical space around the cis-3-ACBC scaffold is a promising avenue for the discovery of novel CNS-active compounds.

Therapeutic and Diagnostic Applications

The unique pharmacological profile of cis-3-ACBC derivatives has led to their investigation in several therapeutic and diagnostic areas.

Central Nervous System Disorders

Given their interaction with the GABAergic system, cis-3-ACBC derivatives are being explored for the treatment of a range of neurological and psychiatric disorders characterized by an imbalance in neuronal inhibition, including:

-

Epilepsy : By enhancing GABAergic inhibition, either through direct receptor agonism or by inhibiting GABA uptake, these compounds have the potential to suppress seizure activity. In vivo studies in animal models of epilepsy are crucial for evaluating their anticonvulsant efficacy[1][2].

-

Anxiety Disorders : The anxiolytic effects of benzodiazepines, which are positive allosteric modulators of GABAA receptors, highlight the potential of targeting this system for the treatment of anxiety.

Oncology: A Novel Frontier

Emerging evidence suggests a role for the GABAergic system in cancer biology. GABA receptors are expressed in various cancer cell types, and their modulation can influence tumor growth and proliferation.

Furthermore, certain amino acid transporters are upregulated in cancer cells to meet their high metabolic demands. This has led to the development of radiolabeled cis-3-ACBC derivatives as PET imaging agents for the detection and monitoring of tumors. For example, a fluorinated derivative of 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) is an FDA-approved PET imaging agent for recurrent prostate cancer[3]. These radiotracers are taken up by cancer cells via amino acid transporters, allowing for non-invasive visualization of tumors[4][5].

The mechanism by which non-radiolabeled cis-3-ACBC derivatives may exert direct anticancer effects is an active area of investigation. It may involve modulation of GABA receptors on cancer cells, interference with tumor metabolism, or other off-target effects.

Experimental Protocols for Biological Evaluation

The following section provides detailed methodologies for key in vitro assays used to characterize the biological activity of this compound derivatives.

GABA Receptor Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABAA receptor by measuring its ability to displace the radiolabeled agonist [3H]-GABA.

Materials:

-

Tissue Preparation: Rat brain tissue (e.g., cortex or whole brain minus cerebellum).

-

Buffers:

-

Homogenization Buffer: 0.32 M Sucrose.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Radioligand: [3H]-GABA.

-

Non-specific Binding Control: Unlabeled GABA (high concentration).

-

Test Compounds: cis-3-ACBC derivatives.

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in assay buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in fresh assay buffer to obtain the membrane preparation. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add the following components in this order: assay buffer, test compound at various concentrations (or vehicle for total binding), and unlabeled GABA for non-specific binding determination.

-

Add a fixed concentration of [3H]-GABA to all tubes.

-

Initiate the binding reaction by adding a specific amount of the membrane preparation to each tube.

-

Incubate the tubes at 4°C for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for GABA Receptor Binding Assay.

GABA Uptake Inhibition Assays

These assays measure the ability of a compound to inhibit the uptake of GABA into neurons or glial cells.

Materials:

-

Cell Culture: Primary neuronal cultures (e.g., from rat cortex or hippocampus).

-

Buffers: Krebs-Ringer-HEPES buffer.

-

Radioligand: [3H]-GABA.

-

Inhibitors: Test compounds (cis-3-ACBC derivatives) and a known GAT inhibitor as a positive control.

-

Equipment: Cell culture incubator, scintillation counter.

Procedure:

-

Cell Preparation: Plate primary neurons in appropriate culture dishes and allow them to mature.

-

Uptake Assay:

-

Wash the cells with Krebs-Ringer-HEPES buffer.

-

Pre-incubate the cells with the test compound at various concentrations or vehicle for a short period.

-

Initiate the uptake by adding a solution containing [3H]-GABA.

-

Incubate for a defined time at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [3H]-GABA taken up by the cells in the presence and absence of the test compound.

-

Calculate the percentage of inhibition of GABA uptake for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Caption: GABAA Receptor Signaling Pathway.

GABAB Receptor Signaling

GABAB receptors are G-protein coupled receptors that, upon activation, can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. They can also modulate inwardly rectifying potassium channels and inhibit voltage-gated calcium channels, leading to a slower and more prolonged inhibitory effect compared to GABAA receptors.

Conclusion and Future Directions

This compound and its derivatives represent a versatile chemical scaffold with significant potential for the development of novel therapeutics and diagnostic agents. Their conformationally restricted nature provides a basis for designing compounds with improved selectivity and potency for components of the GABAergic system.

Future research in this area should focus on:

-

Systematic SAR studies to delineate the structural requirements for selective modulation of GABA receptor subtypes and transporters.

-

Elucidation of the downstream signaling pathways to better understand the cellular consequences of receptor activation by these compounds.

-

In-depth investigation of the anticancer mechanisms of cis-3-ACBC derivatives to validate their potential as oncology therapeutics.

-

Development of novel radiotracers for PET imaging to expand the diagnostic applications of this chemical class.

By addressing these key areas, the full therapeutic and diagnostic potential of this compound derivatives can be realized, offering new avenues for the treatment of a wide range of debilitating diseases.

References

-

Goodman, M. M., et al. (2008). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry, 51(19), 5990–5998. [Link]

-

Fukuda, A., et al. (1998). Signaling pathway downstream of GABAA receptor in the growth cone. Neuroscience Research, 30(3), 225-233. [Link]

-

Oka, S., et al. (2011). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology, 38(7), 957-965. [Link]

-

Chebib, M., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Amino Acids, 37(3), 577-585. [Link]

-

Johnston, G. A. R. (2013). GABA C Receptors. In Encyclopedia of Neuroscience (pp. 1-6). Springer. [Link]

-

Wermuth, C. G. (2006). The Practice of Medicinal Chemistry. In The Practice of Medicinal Chemistry (3rd ed.). Academic Press. [Link]

-

Bowery, N. G., et al. (2002). GABAB receptor pharmacology. Pharmacology & Therapeutics, 96(2-3), 81-100. [Link]

-

Schousboe, A., et al. (2014). GABA transporters as drug targets. British Journal of Pharmacology, 171(5), 1177-1185. [Link]

-

Shaye, H., et al. (2020). Radiotracer Innovations in Breast Cancer Imaging: A Review of Recent Progress. Cancers, 12(10), 2993. [Link]

-

Paz, C., & Galan, L. (2015). In Vivo Experimental Models of Epilepsy. Current Pharmaceutical Design, 21(39), 5696-5705. [Link]

-

Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]

-

Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82. [Link]

-

PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

-

Current Protocols in Neuroscience. (2001). Characterization of GABA Receptors. [Link]

-

Jager, P. L., et al. (2007). Radiopharmaceuticals for cancer imaging. Molecular Oncology, 1(2), 164-172. [Link]

-

Reactome. (n.d.). GABA receptor activation. Retrieved from [Link]

-

Timmerman, W., & Westerink, B. H. (1997). Brain microdialysis of GABA and glutamate: what does it signify?. Synapse, 27(3), 242-261. [Link]

-

Emory University. (2020). Amino Acid-Derived Radiotracer Compounds for PET Cancer Imaging. Retrieved from [Link]

Sources

- 1. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDSP - GABA [kidbdev.med.unc.edu]

- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

cis-3-Aminocyclobutanecarboxylic acid as a GABA analogue

An In-depth Technical Guide to cis-3-Aminocyclobutanecarboxylic Acid as a GABA Analogue

Foreword

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter within the mammalian central nervous system (CNS), playing a pivotal role in regulating neuronal excitability.[1][2][3] Its action is mediated through ionotropic (GABA-A, GABA-C) and metabotropic (GABA-B) receptors.[2][4][5][6] The inherent conformational flexibility of the GABA molecule allows it to adopt various shapes, enabling interaction with this diverse range of receptors. However, this same flexibility presents a challenge for drug development, often leading to a lack of receptor subtype selectivity.

The strategic design of conformationally restricted GABA analogues aims to overcome this limitation. By incorporating rigid structural elements, such as carbocyclic rings, medicinal chemists can lock the molecule into a specific spatial arrangement.[7][8] This approach is foundational to developing ligands with enhanced selectivity and improved pharmacokinetic profiles. This compound (cis-3-ACBC) emerges from this strategy as a structurally constrained analogue, where a cyclobutane ring limits the molecule's rotational freedom. This guide provides a comprehensive technical overview of cis-3-ACBC, from its synthesis and pharmacological activity to the detailed experimental protocols used for its characterization.

Chemical Synthesis and Stereochemistry

The synthesis of cis-3-ACBC and its trans-isomer is a critical first step in its evaluation. The stereochemistry of the amino and carboxylic acid groups relative to the cyclobutane ring dictates the molecule's overall topography and, consequently, its biological activity.

Synthetic Strategy Overview

A common synthetic route to cis-3-ACBC begins with a commercially available starting material, such as 3-oxocyclobutanecarboxylic acid.[9][10] The synthesis involves key transformations to introduce the amino group with the desired cis stereochemistry. One effective method is reductive amination.[9] This process typically involves the reaction of the keto group with an amine source (e.g., benzylamine) to form a Schiff base or imine, which is then reduced. Subsequent deprotection yields the final cis-amino acid. The isolation of the cis isomer is a crucial purification step. Both cis and trans isomers of 3-aminocyclobutane-1-carboxylic acid have been successfully synthesized for comparative pharmacological studies.[11]

Caption: Generalized synthetic workflow for cis-3-ACBC.

Pharmacological Profile as a GABA Analogue

The primary value of cis-3-ACBC lies in its activity within the GABAergic system. Its rigid structure confers a specific pharmacological profile, distinguishing it from both native GABA and its trans stereoisomer.

Interaction with GABAergic Systems

Studies have shown that cis-3-ACBC exhibits weak to moderate GABA-like activity across several key measures of GABAergic function.[11] In direct comparison, the trans isomer is consistently less effective, highlighting the critical role of stereochemistry in receptor interaction.[11] The conformational "pinning back" of the polar groups by the cyclobutane ring in the trans isomer is thought to create unfavorable steric interactions at the active sites of GABA proteins.[11]

The key activities of cis-3-ACBC are summarized below:

| Pharmacological Parameter | Activity of cis-3-ACBC | Rationale for Investigation |

| GABA Uptake Inhibition | Weak to moderate inhibitor | Targeting GABA transporters (GATs) increases synaptic GABA concentration, enhancing inhibitory tone. |

| GABA Receptor Binding | Weak to moderate inhibitor of Na+-independent binding | Measures direct interaction with GABA receptors, displacing radiolabeled GABA. |

| GABA-Aminotransferase (GABA-AT) | Substrate activity | GABA-AT is the primary enzyme for GABA catabolism; interaction suggests the analogue can enter the metabolic pathway.[3][11] |

| Neuronal Firing Rate | Depresses firing rate of cat spinal neurons | An in vivo measure of net inhibitory effect, mimicking the physiological action of GABA.[11] |

Mechanism of Action: Conformational Restriction

GABA itself is a flexible molecule, capable of adopting multiple conformations to bind to different receptor subtypes (GABA-A, GABA-B, GABA-C). The cyclobutane scaffold in cis-3-ACBC severely restricts this flexibility. This forces the amino and carboxyl groups into a fixed spatial relationship, which can then be evaluated for its "fit" at various GABA binding sites. This structural rigidity is a powerful tool for probing the specific conformational requirements of different GABA receptors and transporters.[7]

Caption: Conceptual model of cis-3-ACBC acting on a GABAA receptor.

Methodologies for Pharmacological Characterization

Validating the activity of a novel GABA analogue requires a suite of robust, self-validating experimental protocols. The following sections detail the core methodologies for characterizing compounds like cis-3-ACBC.

Protocol: Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand. The protocol is adaptable for both GABA-A and GABA-B receptors using different radioligands and buffer conditions.[12]

Objective: To determine the binding affinity (Ki) of cis-3-ACBC for GABA-A and GABA-B receptors.

Principle: Brain membrane preparations rich in GABA receptors are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]muscimol for GABA-A) and varying concentrations of the unlabeled competitor (cis-3-ACBC). The amount of radioligand displaced is proportional to the competitor's affinity for the receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat or mouse whole brain (minus cerebellum) in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude synaptosomal membranes.

-

Wash the pellet multiple times by resuspension and centrifugation in buffer to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

-

-

Competition Assay Setup (for GABA-A):

-

Prepare triplicate tubes for each condition:

-

Total Binding: Membrane prep + [3H]muscimol (e.g., 2-4 nM final concentration).

-

Nonspecific Binding: Membrane prep + [3H]muscimol + a saturating concentration of unlabeled GABA (e.g., 100-200 µM).

-

Competition: Membrane prep + [3H]muscimol + varying concentrations of cis-3-ACBC (e.g., 1 nM to 1 mM).

-

-

-

Incubation:

-

Incubate all tubes at 4°C for 20-30 minutes to reach equilibrium. The use of cold temperature minimizes enzymatic degradation.

-

-

Separation:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total Binding - Nonspecific Binding.

-

Plot the percentage of specific binding against the log concentration of cis-3-ACBC.

-

Fit the data to a one-site competition model using nonlinear regression software (e.g., Prism) to determine the IC50 value (the concentration of cis-3-ACBC that inhibits 50% of specific binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique allows for the functional characterization of ligand-gated ion channels, such as GABA receptors, expressed in a heterologous system like Xenopus oocytes.[13][14] It measures the ion flow (current) across the cell membrane in response to the application of a neurotransmitter or analogue.

Objective: To determine if cis-3-ACBC acts as an agonist, partial agonist, or antagonist at specific GABA-A receptor subtypes and to quantify its potency (EC50) and efficacy.

Principle: Specific GABA-A receptor subunit RNAs (e.g., α1, β2, γ2) are injected into Xenopus oocytes, which then translate the RNA and express functional receptors on their surface. Two microelectrodes are inserted into the oocyte: one to "clamp" (hold) the membrane voltage at a set potential and one to measure the current flowing across the membrane. Application of a GABA agonist opens the chloride channels, and the resulting influx of Cl- ions is measured as an inward current.

Step-by-Step Methodology:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Defolliculate the oocytes using collagenase treatment.

-

Inject a precise mixture and concentration of cRNAs encoding the desired GABA-A receptor subunits (e.g., human α1, β2, γ2) into the oocyte cytoplasm.

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

-

Recording Setup:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution (Ringer's solution).

-

Impale the oocyte with two glass microelectrodes filled with KCl.

-

Using a TEVC amplifier, clamp the membrane potential at a holding potential of -60 to -80 mV.

-

-

Experimental Procedure:

-

Agonist Test: Apply increasing concentrations of cis-3-ACBC to the oocyte and record the peak current response at each concentration. This determines if the compound can activate the receptor on its own.

-

Antagonist Test: Co-apply a fixed, sub-maximal concentration of GABA (e.g., the EC20) with varying concentrations of cis-3-ACBC. A decrease in the GABA-evoked current indicates antagonistic activity.

-

Washout: Ensure complete washout of the compound between applications by perfusing with Ringer's solution until the baseline current returns to normal.

-

-

Data Acquisition and Analysis:

-

Record the current traces using acquisition software.

-

Measure the peak amplitude of the current response for each drug application.

-

For Agonists: Normalize the responses to the maximal response elicited by a saturating concentration of GABA. Plot the normalized response versus log[cis-3-ACBC] and fit with the Hill equation to determine the EC50 (potency) and maximal response (efficacy).

-

For Antagonists: Plot the inhibition of the GABA response versus log[cis-3-ACBC] to determine the IC50.

-

Caption: Experimental workflow for TEVC electrophysiology.

Conclusion and Future Perspectives

This compound stands as an informative tool in the study of GABAergic neurotransmission. While its potency may be modest compared to other agents, its true value lies in its conformationally restricted design.[11] It demonstrates unequivocally that subtle changes in the three-dimensional structure of a GABA analogue—specifically, the cis versus trans orientation on a cyclobutane ring—can profoundly impact biological activity.

This compound serves as a foundational scaffold for further drug development. Future research could focus on:

-

Derivatization: Introducing substituents onto the cyclobutane ring or the amino group to potentially enhance binding affinity and subtype selectivity.

-

Chiral Synthesis: Resolving the racemic mixture to evaluate the individual enantiomers, as biological activity often resides in a single stereoisomer.

-

Broader Receptor Screening: Systematically characterizing its activity across a wider array of GABA-A receptor subunit combinations and at GABA-C receptors, which are also known to be sensitive to conformationally restricted analogues.[15][16]

By providing a rigid framework, cis-3-ACBC and analogues like it will continue to help researchers decipher the precise structural requirements for molecular recognition at GABA receptors, paving the way for the next generation of selective and effective therapeutics for neurological and psychiatric disorders.

References

-

Sciencemadness.org. (2009). Synthesis this compound(CAS#:74316-27-1). Available from: [Link]

-

Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. Available from: [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology. Available from: [Link]

-

Sallard, E., Trovò, L., & Fellin, T. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370. Available from: [Link]

- Goodman, M. M., et al. (2014). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry.

-

ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available from: [Link]

-

Kostić-Rajačić, S., et al. (2020). Synthesis and pharmacological evaluation of novel cis and trans 3-substituted anilidopiperidines. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

-

ResearchGate. (n.d.). Figure 1. (A) PatchXpress protocol for the screening of GABA A positive.... Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Available from: [Link]

- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.

-

Sallard, E., Trovò, L., & Fellin, T. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences. Available from: [Link]

- National Institutes of Health. (n.d.).

-

National Institutes of Health. (n.d.). Allosteric modulators induce distinct movements at the GABA-binding site interface of the GABA-A receptor. Available from: [Link]

-

National Institutes of Health. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Available from: [Link]

-

ResearchGate. (n.d.). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Available from: [Link]

-

Al-khafaji, K., & Tasker, R. A. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. Available from: [Link]

-

ResearchGate. (n.d.). GABA A receptor model, stimulation protocols and simulated currents.... Available from: [Link]

-

MDPI. (n.d.). QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. Available from: [Link]

-

Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223–241. Available from: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Available from: [Link]

-

ResearchGate. (n.d.). The synthesis and preliminary pharmacological evaluation of racemic cis and trans 3-alkylfentanyl analogues. Available from: [Link]

-

MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]

-

Taylor, C. P. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal Research Reviews, 19(2), 149–177. Available from: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. Available from: [Link]

-

Bormann, J., & Feigenspan, A. (1995). GABAC receptors. Trends in Neurosciences, 18(12), 515–519. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). GABA Receptor Physiology and Pharmacology - Basic Neurochemistry. Available from: [Link]

-

National Institutes of Health. (n.d.). In This Issue, Volume 3, Issue 4. Available from: [Link]

-

Sarto-Jackson, I., & Sieghart, W. (2008). On high- and low-affinity agonist sites in GABAA receptors. Journal of Neurochemistry. Available from: [Link]

-

Jones, G. P., & Neal, M. J. (1976). Selective Inhibition of Neuronal GABA Uptake by cis-1,3-aminocyclohexane Carboxylic Acid. Nature, 264(5583), 281–284. Available from: [Link]

-

Duke, R. K., Chebib, M., & Johnston, G. A. (1997). Analogues of Gamma-Aminobutyric Acid (GABA) and trans-4-aminocrotonic Acid (TACA) Substituted in the 2 Position as GABAC Receptor Antagonists. British Journal of Pharmacology. Available from: [Link]

-

British Pharmacological Society. (n.d.). Allosteric modulators affect the efficacy of partial agonists for recombinant GABAA receptors. Available from: [Link]

-

PubMed. (n.d.). Three classes of propofol binding sites on GABAA receptors. Available from: [Link]

-

Organic Syntheses. (n.d.). 19 - Organic Syntheses Procedure. Available from: [Link]

-

Frontiers. (n.d.). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Available from: [Link]

-

National Institutes of Health. (n.d.). Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In This Issue, Volume 3, Issue 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sciencemadness Discussion Board - Synthesis this compound(CAS#:74316-27-1) - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 11. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allosteric modulators affect the efficacy of partial agonists for recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GABAC Receptors [sigmaaldrich.com]

- 16. GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Cyclobutane Amino Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane amino acids (CBAAs) represent a pivotal class of unnatural amino acids (UAAs) that offer chemists and drug developers a powerful tool for modulating the properties of peptides and small molecules.[1][2] Their defining feature—a strained, conformationally restricted cyclobutane ring—imparts unique structural constraints that can enhance metabolic stability, fine-tune receptor binding, and control peptide secondary structures.[3][4] This guide provides an in-depth exploration of the historical discovery of CBAAs, the evolution of their synthetic methodologies, and their strategic application in medicinal chemistry. We will dissect the causality behind key experimental choices, from classical photochemical methods to modern, highly stereoselective catalytic approaches, providing field-proven insights for the practicing scientist.

The Rationale for Constraint: Why Cyclobutane Amino Acids?

In the landscape of drug discovery, particularly in peptide-based therapeutics, overcoming challenges like poor metabolic stability and uncontrolled conformational flexibility is paramount.[1] Natural amino acids often yield peptides that are rapidly degraded by proteases and exist as a flexible ensemble of conformations in solution, which can lead to diminished binding affinity and selectivity for their biological targets.

The introduction of conformationally constrained UAAs, such as those containing a cyclobutane scaffold, is a well-established strategy to address these limitations.[5] The rigid four-membered ring restricts the torsional angles (φ, ψ, and χ) of the amino acid backbone and side chain, effectively "locking" the peptide into a more defined three-dimensional shape.[3][5]

Key Advantages of Incorporating CBAAs:

-

Enhanced Proteolytic Stability: The sterically hindered cyclobutane backbone is resistant to enzymatic cleavage, prolonging the half-life of peptide drugs in vivo.[3]

-

Controlled Secondary Structure: The defined puckering of the cyclobutane ring and the specific stereochemistry of its substituents can be used to induce or stabilize desired secondary structures like β-turns or helical folds.[4][6] High-resolution NMR studies have shown that peptides containing trans-cyclobutane amino acids tend to adopt more folded structures, while cis-isomers favor extended, strand-like conformations.[6]

-

Unique Vectorial Display: The cyclobutane core projects amino acid side chains and functional groups into distinct regions of three-dimensional space, allowing for precise optimization of interactions with receptor binding pockets.

-

Improved Pharmacokinetics: By modifying properties like lipophilicity and hydrogen bonding capacity, CBAAs can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The following diagram illustrates the central role of CBAAs in medicinal chemistry.

Caption: Generalized workflow for a photosensitized [2+2] cycloaddition.

B. Thermal [2+2] Cycloaddition of Ketenes:

Ketenes are a special class of compounds that can undergo thermal [2+2] cycloadditions with alkenes, providing a powerful route to cyclobutanones, which are versatile intermediates for CBAAs. [7][8]

-

Causality: Unlike simple alkenes, the orbital symmetry for the cycloaddition between a ketene and an alkene is favorable under thermal conditions, proceeding through a concerted, antarafacial approach on one component. [8]* Application: This method is highly effective for synthesizing cyclobutanone derivatives that can be further elaborated into α, β, or γ-CBAAs. [7][9]

Modern Stereoselective Strategies

While classical methods are robust, controlling stereochemistry remained a major hurdle. Modern organic synthesis has introduced catalytic and chiral auxiliary-based methods to achieve high levels of diastereo- and enantiocontrol.

A. Ring Contraction of Pyrrolidines:

A novel and highly stereoselective approach involves the contraction of readily available pyrrolidine derivatives. [10][11][12]

-

Expertise & Insight: This method leverages "memory of chirality." An enantiopure pyrrolidine is treated with an iodonitrene species, leading to nitrogen extrusion and the formation of a 1,4-biradical intermediate. This intermediate rapidly cyclizes to form the cyclobutane ring, transferring the stereochemical information from the starting material to the product with exceptional fidelity (often >20:1 dr, >99% ee). [10][12]* Trustworthiness: The stereospecificity of this reaction provides a self-validating system; the stereochemistry of the product directly confirms the proposed mechanistic pathway. [11] B. Visible-Light Mediated Photocatalysis:

The advent of visible-light photocatalysis has revolutionized [2+2] cycloadditions, allowing reactions to proceed under exceptionally mild conditions with high functional group tolerance. [13][14]

-

Mechanism: An iridium-based photocatalyst, upon excitation by blue light, acts as a potent triplet sensitizer. It transfers its energy to a substrate like a styrene derivative. This excited styrene then reacts with a dehydroamino acid to form the cyclobutane ring. [14]* Advantages: This approach avoids the need for high-energy UV light, which can degrade sensitive functional groups, making it highly suitable for complex molecule synthesis. [13]

Method Key Features Stereocontrol Conditions Common Substrates UV Photochemical [2+2] Robust, classical method Often low unless chiral auxiliaries are used UV light (Hg lamp), often with sensitizer Alkenes, Enones Ketene Thermal [2+2] Forms cyclobutanone intermediates Good, depends on substrate geometry Thermal (often room temp to moderate heat) Ketenes, Alkenes, Imines Ring Contraction Excellent stereotransfer ("memory") Exceptional (>99% ee) Mild, iodonitrene chemistry Chiral Pyrrolidines | Visible-Light [2+2] | Mild, high functional group tolerance | Variable, can be high | Blue LEDs, Photocatalyst (e.g., Ir, Ru) | Dehydroamino acids, Styrenes |

Table 1: Comparison of Major Synthetic Strategies for Cyclobutane Cores.

Representative Protocol: Visible-Light Photocatalyzed [2+2] Cycloaddition

This protocol is adapted from methodologies reported for the synthesis of cyclobutane α-amino acids via energy transfer catalysis. [13][14]It represents a state-of-the-art, reliable method for accessing these valuable building blocks.

Objective: To synthesize a protected cyclobutane α-amino acid derivative from a dehydroamino acid and a styrene olefin.

Materials:

-

N-acetyl-α,β-dehydroalanine methyl ester (1.0 equiv)

-

Styrene (1.5 equiv)

-

[Ir(dFCF₃ppy)₂(dtbpy)]PF₆ (Photocatalyst, 2 mol %)

-

Acetonitrile (CH₃CN), anhydrous (to 0.2 M)

-

Schlenk tube or vial with magnetic stir bar

-

Blue LED photoreactor (λₘₐₓ ≈ 415-460 nm) [14][15] Step-by-Step Methodology:

-

Reactor Setup: To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the photocatalyst [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ (2 mol %).

-

Reagent Addition: Add N-acetyl-α,β-dehydroalanine methyl ester (1.0 equiv) and anhydrous acetonitrile to achieve a final concentration of 0.2 M.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can quench the excited state of the photocatalyst.

-

Substrate Addition: Add styrene (1.5 equiv) to the frozen, degassed solution under a positive pressure of inert gas.

-

Initiation of Reaction: Place the sealed reaction vessel in the photoreactor, ensuring it is positioned for even irradiation. Begin stirring and turn on the blue LEDs.

-

Monitoring: Allow the reaction to proceed at room temperature (typically 20-25 °C) for 24 hours. The reaction progress can be monitored by TLC or ¹H NMR analysis of an aliquot.

-

Workup & Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude residue by flash column chromatography on silica gel to isolate the desired cyclobutane amino acid product.

-

Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio (d.r.) can be determined from the crude ¹H NMR spectrum. [14]

Applications in Drug Design and Development

The true value of CBAAs is realized when they are incorporated into bioactive molecules to solve specific pharmacological challenges. [1][2]

-

Peptide Stapling: Specially designed CBAAs bearing olefinic side chains have been used as "anchoring residues" for ruthenium-catalyzed ring-closing metathesis (RCM). This "stapling" process creates a hydrocarbon brace that locks a peptide into a stable α-helical conformation, which is crucial for inhibiting protein-protein interactions. [16]* Peptidomimetics: CBAAs are fundamental building blocks for peptidomimetics, small molecules designed to mimic the structure and function of a peptide. [17][18]Their rigid scaffold helps pre-organize key pharmacophoric groups, leading to higher potency and selectivity. For instance, cyclobutane β-amino acids are key components in constructing helical foldamers and peptidomimetics. [17]* PET Imaging Agents: The cyclobutane ring can enhance the metabolic stability of radiolabeled molecules. A tyrosine-based amino acid analogue for PET imaging was made more stable in vivo by replacing a flexible ethyl linker with a rigid trans-cyclobutyl ring, without compromising its transport into cancer cells. [19]

Conclusion and Future Outlook

Cyclobutane amino acids have transitioned from chemical curiosities to indispensable tools in modern medicinal chemistry. The synthetic community has risen to the challenge of their construction, developing an array of methodologies from classic photochemistry to highly precise, catalyst-controlled reactions. For the drug developer, CBAAs offer a validated strategy to instill drug-like properties into peptide and peptidomimetic candidates, enhancing stability and controlling conformation to an exquisite degree. As synthetic methods become even more efficient and scalable, and our understanding of conformational biology deepens, the application of these unique building blocks is set to expand, paving the way for the next generation of constrained therapeutics.

References

- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). National Institutes of Health (NIH).

- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (n.d.). MDPI.

- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). NTU > IRep.

- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules.

- Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). National Institutes of Health (NIH).

- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). ACS Publications.

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PMC - PubMed Central.

- cyclobutane | SeRMN – NMR Service at UAB. (2017). SeRMN – NMR Service at UAB.

- Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). ACS Organic & Inorganic Au.

- Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. (2023). MDPI.

- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (n.d.). National Institutes of Health (NIH).

- Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- New Derivatives of Cyclobutane β-Amino Acids. (2023). ChemistryViews.

- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). Chemical Reviews - ACS Publications.

- Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. (n.d.). Baran Lab.

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). PMC.

- A Straightforward Procedure for the [2+2+2] Cycloaddition of Enediynes. (2025). ResearchGate.

- Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. (2023). NIH.

- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (n.d.). MDPI.

- Recent advances in the total synthesis of cyclobutane-containing natural products. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.). ACS Publications.

- Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab.

- Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. (2025). Request PDF - ResearchGate.

- Recent advances in [2+2+2] cycloaddition reactions. (2011). Chemical Society Reviews (RSC Publishing).

- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). National Institutes of Health (NIH).

- 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts.

- Structure of cyclobutane-based hybrid peptides subjected to study. (n.d.). ResearchGate.

- Optimization of the [2+2] cycloaddition reaction conditions a. (n.d.). ResearchGate.

- Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC - PubMed Central.

- Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. (2005). Ingenta Connect.

- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). ACS Publications.

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. cyclobutane | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Conformationally Restricted Amino Acids: Enhancing Peptide Therapeutics

Abstract

Peptides represent a promising class of therapeutics due to their high specificity and potent biological activity. However, their inherent conformational flexibility often leads to poor metabolic stability, low bioavailability, and reduced receptor affinity, significantly hampering their clinical utility. Conformationally restricted amino acids have emerged as a powerful tool to overcome these limitations. By introducing structural constraints into the peptide backbone or side chains, these modified amino acids pre-organize the peptide into a bioactive conformation, thereby enhancing its pharmacological properties. This guide provides a comprehensive technical overview of conformationally restricted amino acids, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of peptide conformation, explore the diverse classes of conformationally restricted amino acids, detail their synthesis and incorporation into peptides, and elucidate their profound impact on peptide structure and function. Furthermore, we will discuss their application in drug design and provide detailed protocols for their synthesis and structural analysis.

The Challenge of Flexibility: Understanding Peptide Conformation

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. The flexibility of a peptide chain arises from the rotational freedom around the single bonds of the polypeptide backbone, primarily the phi (φ) and psi (ψ) dihedral angles of each amino acid residue. The Ramachandran plot graphically represents the sterically allowed combinations of these angles, revealing the conformational space accessible to a peptide.

Natural peptides in solution often exist as an ensemble of rapidly interconverting conformers. While one or a few of these conformers may be responsible for binding to a biological target, the energetic cost of adopting this specific "bioactive" conformation can be high, leading to reduced binding affinity.[1] Moreover, flexible peptides are more susceptible to proteolytic degradation by enzymes that recognize and cleave specific peptide bonds within unfolded structures.[2][3][4]

1.1. The Ramachandran Plot: A Map of Conformational Space

The Ramachandran plot is a fundamental tool in structural biology that visualizes the allowed and disallowed regions of φ and ψ angles for an amino acid residue in a peptide. The steric hindrance between the side chain and the backbone atoms restricts the possible conformations.

Caption: Figure 1: A simplified representation of a Ramachandran plot showing the sterically allowed regions for φ and ψ dihedral angles, corresponding to common secondary structures like alpha-helices and beta-sheets.

Imposing Order: An Introduction to Conformationally Restricted Amino Acids

Conformationally restricted amino acids are non-proteinogenic amino acids designed to limit the rotational freedom of the peptide backbone or side chains.[5][6] By incorporating these modified residues, the conformational entropy of the peptide is reduced, pre-organizing it into a specific secondary structure, such as a β-turn or an α-helix. This pre-organization can lead to several therapeutic advantages:

-

Enhanced Receptor Affinity and Selectivity: By locking the peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity for the target receptor.[7] It can also improve selectivity by disfavoring conformations that bind to off-target receptors.[8]

-

Increased Proteolytic Stability: A more rigid peptide structure can be less susceptible to enzymatic degradation, leading to a longer plasma half-life.[7][9][10]

-

Improved Bioavailability: Certain conformational constraints can enhance a peptide's ability to cross biological membranes, a significant hurdle for traditional peptides.[7]

A Diverse Toolkit: Classes of Conformationally Restricted Amino Acids

The strategies to introduce conformational constraints are diverse, ranging from simple modifications to the synthesis of complex cyclic structures.

3.1. α,α-Disubstituted Amino Acids: The Case of Aib

α-Aminoisobutyric acid (Aib) is one of the simplest and most widely used conformationally restricted amino acids.[9] The presence of two methyl groups on the α-carbon sterically restricts the φ and ψ angles to the helical regions of the Ramachandran plot (φ ≈ ±60°, ψ ≈ ±30°).[11] This strong helical propensity makes Aib a powerful tool for inducing and stabilizing α-helical and 3(10)-helical structures in peptides.[11][12][13]

Table 1: Impact of Aib Incorporation on Peptide Properties

| Property | Observation | Reference |

| Secondary Structure | Promotes α-helical and 3(10)-helical conformations | [11][13] |

| Proteolytic Stability | Increased resistance to enzymatic degradation | [9][10] |

| Receptor Binding | Can enhance binding affinity by stabilizing bioactive helical structures | [9] |

3.2. N-Alkylated Amino Acids: Fine-Tuning Conformation

N-alkylation, most commonly N-methylation, involves the substitution of the amide proton with an alkyl group. This modification restricts the rotation around the Cα-C bond (ψ angle) and can favor a cis amide bond conformation, which is typically energetically unfavorable. N-methylation is a subtle yet effective way to modulate peptide conformation and has been used to improve oral bioavailability.[14]

3.3. Proline and its Analogs: The "Structural Strangeness"